Product packaging for Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine(Cat. No.:CAS No. 373356-36-6)

Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine

Cat. No.: B2400484
CAS No.: 373356-36-6
M. Wt: 235.15
InChI Key: XMKGZYDZSXRTKI-UHFFFAOYSA-N
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Description

Significance of Secondary Amine Architectures in Contemporary Organic Chemistry

Secondary amines are organic compounds in which the nitrogen atom is bonded to two organic substituents and one hydrogen atom. fiveable.me This structural feature imparts distinct chemical properties that make them pivotal in a vast array of chemical reactions and molecular designs. fiveable.meucla.edu As a class of compounds, amines are classified as primary, secondary, or tertiary, based on the number of carbon atoms directly bonded to the nitrogen atom. libretexts.orgwikipedia.org Secondary amines, with their N-H bond, can act as both hydrogen bond donors and acceptors, a characteristic that is crucial for their interaction with biological targets and their solubility properties. wikipedia.org

The nitrogen atom in a secondary amine possesses a lone pair of electrons, rendering it basic and nucleophilic. libretexts.orgwikipedia.org This reactivity is fundamental to their role as key intermediates and building blocks in organic synthesis. enamine.net They readily participate in a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, to form more complex molecules. enamine.net The ability to form carbon-nitrogen bonds is a cornerstone of synthetic organic chemistry, and secondary amines are indispensable reagents in this regard. enamine.net

In medicinal chemistry, the secondary amine motif is a common feature in many pharmacologically active compounds. The presence of the N-H group allows for critical interactions with biological macromolecules, such as enzymes and receptors, through hydrogen bonding. wikipedia.org This interaction is often a key determinant of a drug's efficacy and selectivity. Furthermore, the ability to modify the substituents on the nitrogen atom provides a straightforward way to tune the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.

Importance of Pyridine (B92270) and Cyclopropyl (B3062369) Moieties in Molecular Design and Functional Compounds

The pyridine ring and the cyclopropyl group are two structural motifs that are widely employed in the design of functional compounds, particularly in the realm of medicinal chemistry. rsc.orgiris-biotech.de Their incorporation into a molecular framework can profoundly influence its biological activity and physicochemical properties.

Pyridine Moiety:

The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. rsc.orgnih.gov This nitrogen atom imparts unique properties to the ring, making it a versatile component in drug design. nih.gov The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov Furthermore, the pyridine ring is a polar moiety that can enhance the water solubility of a compound, a desirable characteristic for drug candidates. nih.govdntb.gov.ua

The pyridine scaffold is present in a vast number of approved drugs and natural products, highlighting its importance in medicinal chemistry. rsc.orgnih.gov It has been incorporated into molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. rsc.orgdntb.gov.uaresearchgate.net The ability to substitute the pyridine ring at various positions allows for the fine-tuning of a molecule's electronic and steric properties, enabling the optimization of its pharmacological profile. researchgate.net

Cyclopropyl Moiety:

The cyclopropyl group is a three-membered carbocyclic ring that possesses unique structural and electronic properties. iris-biotech.deacs.org The high degree of ring strain in the cyclopropane (B1198618) ring results in C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to acyclic alkanes. acs.orgnih.gov These features contribute to its ability to modulate the properties of a molecule in several beneficial ways.

In drug design, the cyclopropyl group is often used as a bioisosteric replacement for other groups, such as isopropyl or phenyl, to improve a compound's metabolic stability. iris-biotech.de The strained ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Additionally, the rigid nature of the cyclopropyl ring can introduce conformational constraints into a molecule, which can lead to a more favorable binding to a biological target by reducing the entropic penalty of binding. iris-biotech.dedntb.gov.ua The incorporation of a cyclopropyl moiety can also influence a molecule's lipophilicity and pKa. iris-biotech.de

The strategic placement of cyclopropyl groups has been shown to enhance the potency, reduce off-target effects, and improve the pharmacokinetic properties of drug candidates. acs.orgnih.govsemanticscholar.org

Overview of Current Research Trends for N-Substituted Pyridyl-Ethyl Amine Derivatives

Research into N-substituted pyridyl-ethyl amine derivatives is an active area of investigation, driven by the diverse pharmacological activities exhibited by this class of compounds. A central theme in this research is the exploration of how different substituents on the amine nitrogen influence the biological and chemical properties of the molecule. The ethyl linker connecting the pyridine ring and the amine group provides a flexible scaffold that allows for the systematic variation of the N-substituent.

A significant trend in this area is the synthesis of libraries of N-substituted pyridyl-ethyl amine derivatives for screening against a variety of biological targets. These efforts have led to the identification of compounds with potential applications in areas such as neurodegenerative diseases, cancer, and infectious diseases. vulcanchem.comnih.gov The pyridine ring in these derivatives often serves as a key pharmacophoric element, interacting with specific receptors or enzymes, while the N-substituent is varied to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

For example, the introduction of bulky or conformationally restricted substituents on the amine nitrogen can be used to probe the steric requirements of a binding pocket. researchgate.net Conversely, the incorporation of polar or ionizable groups can be used to modulate a compound's solubility and cell permeability. The development of efficient synthetic methodologies to access a wide range of N-substituted pyridyl-ethyl amine derivatives is also a key focus of current research, as this enables the rapid exploration of structure-activity relationships. mdpi.commdpi.com

Academic Research Gaps and Opportunities for Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine

Despite the well-established importance of its constituent chemical motifs, a survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and potential applications. This lack of information presents a clear opportunity for novel and impactful research.

The primary research gap is the absence of a systematic investigation into the biological activity of this compound. Given the prevalence of the pyridine and cyclopropyl moieties in pharmacologically active compounds, it is highly probable that this molecule possesses interesting biological properties. A comprehensive screening of this compound against a panel of biological targets could uncover novel therapeutic leads.

Furthermore, there is an opportunity to explore the synthesis of this compound and its derivatives. The development of an efficient and scalable synthetic route would be a valuable contribution to the field of organic chemistry and would facilitate further investigation of this compound. The synthesis could potentially be achieved through reductive amination of 4-(2-oxoethyl)pyridine with cyclopropylamine (B47189) or through nucleophilic substitution of a suitable 4-(2-haloethyl)pyridine with cyclopropylamine.

The unique combination of a flexible ethyl linker, a basic pyridine ring, and a rigid cyclopropyl group in this compound suggests that it may have interesting properties as a ligand for metal complexes or as a building block for more complex molecular architectures. Research into its coordination chemistry and its use in the synthesis of novel materials could open up new avenues of investigation.

A summary of potential research directions is presented in the table below:

Research AreaPotential Focus
Biological Activity Screening Investigation of anticancer, antimicrobial, antiviral, and neurological activities.
Synthetic Methodology Development of efficient and scalable synthetic routes to this compound and its derivatives.
Medicinal Chemistry Exploration of structure-activity relationships by synthesizing and testing analogs with modifications to the pyridine ring, ethyl linker, and cyclopropyl group.
Coordination Chemistry Investigation of the ligand properties of this compound with various metal ions.
Materials Science Exploration of the use of this compound as a building block for functional polymers or other materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16Cl2N2 B2400484 Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine CAS No. 373356-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-10(1)12-8-5-9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFKXLFZJPNBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Cyclopropyl 2 Pyridin 4 Yl Ethyl Amine

General Approaches for Secondary Amine Synthesis

The formation of the secondary amine linkage is a cornerstone of many organic syntheses. For the target molecule, this involves coupling a cyclopropylamine (B47189) precursor with a 2-(pyridin-4-yl)ethyl electrophile, or vice versa. Several reliable and versatile methods are available for this transformation.

Reductive Amination Protocols

Reductive amination is a widely employed method for the synthesis of primary, secondary, and tertiary amines. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgsigmaaldrich.com For the synthesis of Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine, this would typically involve the reaction of 4-pyridineacetaldehyde with cyclopropylamine.

The process begins with the nucleophilic attack of cyclopropylamine on the carbonyl carbon of 4-pyridineacetaldehyde to form a hemiaminal, which then dehydrates to form an imine intermediate. This imine is subsequently reduced to the target secondary amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) at a controlled pH, often with the addition of a catalytic amount of acid to facilitate imine formation. researchgate.net

Aldehyde/KetoneAmineReducing AgentSolventConditionsProductReference
AldehydePrimary AmineNaBH3CNMethanolCatalytic Acetic Acid, 0°C to RTSecondary Amine researchgate.net
KetonePrimary AmineNaBH(OAc)3DichloroethaneRoom TemperatureSecondary Amine masterorganicchemistry.com
AldehydecyclopropylamineNaBH4SolventTimeSecondary Amine researchgate.net

Table 1: Representative Conditions for Reductive Amination. This table showcases common reagents and conditions used in reductive amination protocols for the synthesis of secondary amines.

Nucleophilic Substitution Reactions with Amine Precursors

Nucleophilic substitution provides a direct route to secondary amines by reacting an amine with an alkyl halide or a sulfonate ester. In the context of synthesizing this compound, this could be achieved by reacting cyclopropylamine with a suitable 2-(pyridin-4-yl)ethyl electrophile, such as 2-(pyridin-4-yl)ethyl bromide or 2-(pyridin-4-yl)ethyl tosylate.

The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon of the pyridyl-ethyl substrate, displacing the leaving group (e.g., bromide or tosylate). A potential challenge with this method is over-alkylation, where the newly formed secondary amine can react further with the electrophile to produce a tertiary amine. nih.gov To mitigate this, an excess of the primary amine (cyclopropylamine) is often used. The reaction is typically carried out in a polar aprotic solvent, and a non-nucleophilic base may be added to neutralize the acid generated during the reaction.

ElectrophileNucleophileSolventBaseConditionsProductReference
2-(pyridin-4-yl)ethyl bromidecyclopropylamineAcetonitrile (B52724)K2CO3RefluxThis compound nih.gov
Bromocyclopropane2-(pyridin-4-yl)ethanamineDMFEt3N80 °CThis compound nih.gov

Table 2: Illustrative Nucleophilic Substitution Reactions. This table provides examples of reaction components that could be used in the nucleophilic substitution approach to synthesize the target compound.

Deoxygenative Photochemical Alkylation of Amides

A more recent and innovative approach to secondary amine synthesis is the deoxygenative photochemical alkylation of amides. This method allows for the conversion of a secondary amide into a secondary amine. For the target molecule, this would involve the synthesis of N-cyclopropyl-2-(pyridin-4-yl)acetamide followed by its deoxygenative alkylation.

This strategy typically involves the activation of the amide carbonyl group, followed by a photochemical radical-mediated alkylation. While specific protocols for the target molecule are not detailed in the literature, the general principle offers a novel disconnection for its synthesis. This method is particularly useful for late-stage functionalization and can offer good functional group tolerance.

Advanced Strategies for Pyridyl-Ethylamine Construction

The construction of the pyridyl-ethylamine core is another critical aspect of the synthesis. Advanced strategies can offer greater control over the molecular architecture, including stereochemistry.

Stereospecific Syntheses of 1-(Pyridinyl)ethylamines

While the target molecule, this compound, does not have a chiral center at the benzylic position, related chiral 1-(pyridinyl)ethylamines are important building blocks in medicinal chemistry. The stereospecific synthesis of these compounds can provide valuable insights into controlling the regioselectivity and reactivity of pyridyl systems.

One established method involves the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with amines. This reaction proceeds with inversion of configuration at the chiral center, indicative of an SN2 mechanism. While not directly applicable to the synthesis of the linear 2-(pyridin-4-yl)ethyl chain in the target molecule, this methodology highlights the potential for precise control in the synthesis of pyridyl-containing amines.

Michael Addition Routes to Pyridyl-Ethylamine Derivatives

The Michael addition, or conjugate addition, of an amine to an activated alkene is a powerful tool for forming carbon-nitrogen bonds. nih.gov For the synthesis of this compound, this would involve the addition of cyclopropylamine to 4-vinylpyridine.

This reaction is typically catalyzed by a base or can proceed under thermal conditions. researchgate.net The nucleophilic cyclopropylamine adds to the β-carbon of the vinyl group of 4-vinylpyridine, which is activated by the electron-withdrawing nature of the pyridine (B92270) ring. nsf.gov The choice of solvent and catalyst can significantly influence the reaction rate and yield. nih.gov This method offers a convergent and atom-economical route to the desired pyridyl-ethylamine skeleton.

Michael AcceptorNucleophileCatalystSolventConditionsProductReference
4-vinylpyridinecyclopropylamineNoneNeat100 °CThis compound researchgate.net
4-vinylpyridinecyclopropylamineEt3NTHFRoom TemperatureThis compound nih.gov

Table 3: Representative Michael Addition Conditions. This table outlines plausible conditions for the Michael addition of cyclopropylamine to 4-vinylpyridine.

Hantzsch Dihydropyridine Synthesis and Subsequent Derivatization

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a versatile method for the construction of a substituted pyridine core, which can be a precursor to the target molecule. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org

For the synthesis of a suitable precursor for this compound, a key starting material would be an aldehyde that can be subsequently converted to the 2-aminoethyl side chain. A plausible strategy involves using an aldehyde with a protected functional group that can be elaborated post-synthesis.

Subsequent derivatization of the Hantzsch product is crucial. This would involve a series of standard organic transformations to convert the substituent at the 4-position into a 2-aminoethyl group. These steps could include reduction of an ester or nitrile, followed by conversion to an amine.

Reaction Stage Reactants Key Intermediates/Products Typical Conditions Reference
Hantzsch CondensationAldehyde, β-ketoester (2 eq.), Ammonia/Ammonium Acetate1,4-Dihydropyridine derivativeVaries (e.g., reflux in ethanol) wikipedia.orgorganic-chemistry.org
Aromatization1,4-Dihydropyridine derivative4-Substituted pyridineOxidation (e.g., with nitric acid, DDQ) wikipedia.org
Side-chain Elaboration4-Substituted pyridine4-(2-Aminoethyl)pyridineMulti-step functional group transformationsGeneral Synthetic Methods

C-H Functionalization Approaches to Pyridine Systems

Direct C-H functionalization of the pyridine ring has emerged as a powerful and atom-economical strategy to introduce substituents, bypassing the need for pre-functionalized starting materials. bohrium.comrsc.orgresearchgate.net For the synthesis of this compound, C4-selective functionalization is paramount. The electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging; however, various catalytic systems have been developed to achieve regioselective C-H activation. bohrium.com

Transition metal-catalyzed reactions, particularly with palladium, rhodium, and iridium, have shown promise in directing the functionalization to specific positions of the pyridine ring. nih.gov Strategies often involve the use of a directing group to achieve C4-selectivity. Alternatively, Minisci-type radical reactions can be employed to introduce alkyl groups at the C4 position. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

A potential approach involves the direct C4-alkylation of a pyridine derivative with a two-carbon unit containing a protected amine or a group that can be converted to an amine. For instance, a palladium-catalyzed reaction could couple pyridine with an N-protected 2-haloethylamine. nih.gov

C-H Functionalization Strategy Catalyst/Reagent Position of Functionalization Potential Alkylating Agent Reference
Minisci-type Decarboxylative AlkylationAgNO₃, (NH₄)₂S₂O₈C4Carboxylic acids nih.govchemrxiv.orgresearchgate.netchemrxiv.org
Palladium-Catalyzed C-H ActivationPd(OAc)₂, LigandsC4 (with directing group)Alkyl halides/boronic acids nih.gov
Rhodium-Catalyzed Alkylation[RhCl(coe)₂]₂, PCy₃·HClC2 (ortho to directing group)Alkenes nih.gov

Introduction of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group onto the nitrogen atom of the 2-(pyridin-4-yl-ethyl)-amine intermediate is a critical step in the synthesis. Several methodologies can be envisioned for this transformation.

Asymmetric Photocycloaddition Reactions of Cyclopropylamines

Recent advances in photochemistry have led to the development of asymmetric [3+2] photocycloaddition reactions involving N-aryl cyclopropylamines and olefins. rsc.orgrsc.org These reactions, often proceeding via cooperative visible-light-driven photoredox and chiral hydrogen-bond catalysis, can provide enantioenriched cyclopentylamines. rsc.org While this method does not directly yield the target N-alkylated product, it represents a modern approach to forming C-N bonds with stereocontrol and highlights the reactivity of cyclopropylamine derivatives. The direct application to the synthesis of this compound would require significant adaptation, potentially involving a vinylpyridine derivative as the olefin component.

Reaction Type Catalyst System Reactants Product Type Reference
Asymmetric [3+2] PhotocycloadditionPhotoredox catalyst (e.g., DPZ), Chiral H-bond catalystN-Aryl cyclopropylamine, OlefinEnantioenriched cyclopentylamine rsc.org

Cyclopropanation Reactions in the Context of Amine Synthesis

Classical cyclopropanation reactions can be adapted to synthesize cyclopropylamines. One approach involves the cyclopropanation of an alkene precursor followed by functional group manipulation to introduce the amine. For instance, a vinylpyridine could be subjected to a Simmons-Smith or a rhodium-catalyzed cyclopropanation with a diazo compound to form a cyclopropylpyridine. nih.govresearchgate.net Subsequent conversion of a functional handle on the cyclopropane (B1198618) ring (e.g., an ester) to an amine via a Curtius or Hofmann rearrangement would yield a cyclopropylamine derivative.

Alternatively, methods for the direct synthesis of cyclopropylamines from α-chloroaldehydes have been developed, proceeding through a zinc homoenolate intermediate that is trapped by an amine. rsc.org

Cyclopropanation Method Key Reagents Substrate Intermediate/Product Reference
Rhodium-Catalyzed CyclopropanationRh₂(OAc)₄, DiazoesterVinylpyridineCyclopropylpyridine ester researchgate.net
From α-chloroaldehydesZnCl₂, Amineα-chloroaldehydetrans-2-Substituted-cyclopropylamine rsc.org

Catalytic Systems in Compound Synthesis

The use of catalytic systems is integral to many of the proposed synthetic strategies for this compound, offering efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, are pivotal in modern C-N bond-forming reactions. rsc.orgnumberanalytics.comepa.gov The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the N-arylation and N-alkylation of amines. In the context of the target molecule, a key final step could be the transition metal-catalyzed coupling of 2-(pyridin-4-yl)ethanamine with a cyclopropyl halide or a cyclopropylboronic acid.

Copper-promoted N-cyclopropylation of amines using cyclopropylboronic acid has been shown to be an effective method. rsc.orgresearchgate.netresearchgate.net This reaction typically proceeds in the presence of a copper(II) salt, a ligand such as 2,2'-bipyridine, and a base. Palladium-catalyzed N-arylation of cyclopropylamine with aryl halides is also a well-established and highly efficient transformation. mdpi.com

Catalytic Transformation Catalyst Ligand Reactants Product Reference
Copper-Promoted N-CyclopropylationCu(OAc)₂2,2'-BipyridineAmine, Cyclopropylboronic acidN-Cyclopropylamine rsc.orgresearchgate.netresearchgate.net
Palladium-Catalyzed N-ArylationPd₂(dba)₃BINAPAmine, Aryl bromideN-Arylamine mdpi.com
Reductive AminationCo-containing composites-Aldehyde/Ketone, Amine, H₂Secondary/Tertiary Amine mdpi.com

Reductive amination of 4-acetylpyridine (B144475) with cyclopropylamine, catalyzed by transition metals, presents another direct route to the target compound. mdpi.comorganic-chemistry.org This approach would involve the in-situ formation of an imine followed by its reduction.

Organocatalytic Methods, including Chiral Hydrogen-Bonding Catalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative to traditional transition-metal catalysis. Within this field, chiral hydrogen-bonding catalysis has gained significant traction for its ability to activate substrates and control stereoselectivity through non-covalent interactions. This approach is particularly relevant for the synthesis of chiral amines.

While a direct, documented organocatalytic synthesis of this compound using chiral hydrogen-bonding catalysis is not extensively reported in the literature, plausible synthetic strategies can be devised based on established methodologies for analogous structures. The synthesis can be approached retrospectively, considering the key bond formations: the formation of the cyclopropane ring, the introduction of the amine, and the coupling of the cyclopropyl and pyridin-4-yl-ethyl moieties.

One potential strategy involves the asymmetric cyclopropanation of a suitable precursor. Organocatalytic methods for the synthesis of functionalized cyclopropanes are known, often proceeding through a domino Michael addition/intramolecular alkylation sequence. For instance, chiral secondary amines can catalyze the reaction between α,β-unsaturated aldehydes and compounds bearing a leaving group to form chiral cyclopropanes with high enantioselectivity.

Another key step would be the introduction of the 2-pyridin-4-yl-ethyl group. This could be achieved through various methods, including the Michael addition of a pyridine-containing nucleophile to an activated cyclopropyl precursor or the reductive amination of a suitable ketone.

Chiral hydrogen-bond donating catalysts, such as thioureas and squaramides, are known to activate electrophiles and control the stereochemical outcome of nucleophilic additions. researchgate.net For the synthesis of this compound, a chiral hydrogen-bonding catalyst could be employed in a key stereodetermining step, such as the conjugate addition of an amine to a cyclopropyl-containing α,β-unsaturated system or the asymmetric reduction of a corresponding imine. The catalyst would activate the electrophile through hydrogen bonding, facilitating a highly enantioselective attack by the nucleophile. researchgate.net

The mechanism of such a catalysis would involve the formation of a transient, chiral complex between the catalyst and one of the reactants. For example, in an asymmetric reductive amination, the chiral catalyst would bind to the imine intermediate, directing the approach of a hydride source to one face of the C=N double bond, thus establishing the desired stereocenter. The bifunctional nature of some of these catalysts, possessing both a hydrogen-bond donor and a Lewis basic site, can lead to a highly organized transition state and excellent stereocontrol. researchgate.net

Table 1: Potential Organocatalytic Strategies

Strategy Key Reaction Type of Organocatalyst
Asymmetric Cyclopropanation Michael-initiated ring closure Chiral amine (e.g., diarylprolinol silyl (B83357) ether)
Asymmetric Conjugate Addition Aza-Michael addition Chiral hydrogen-bond donor (e.g., thiourea, squaramide)
Asymmetric Reductive Amination Imine reduction Chiral Brønsted acid (e.g., phosphoric acid) or bifunctional catalyst

Green Chemistry Principles in Synthetic Design and Optimization

The application of green chemistry principles to the synthesis of pharmaceutically relevant molecules is a critical aspect of modern chemical process development. The goal is to minimize the environmental impact of chemical manufacturing through waste reduction, the use of safer solvents and reagents, and energy efficiency.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, are highly desirable as they reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation.

Use of Safer Solvents and Auxiliaries: The choice of solvent is a major contributor to the environmental footprint of a chemical process. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reactions, where the reactants are ground together or heated in the absence of a solvent, represent an ideal scenario. researchgate.net

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Organocatalysts, being metal-free, avoid the issues of heavy metal contamination in the final product and the environment. Furthermore, the development of recyclable catalysts can significantly improve the sustainability of a process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by significantly reducing reaction times.

Renewable Feedstocks: While not always feasible for complex molecules, the use of starting materials derived from renewable resources is a key principle of green chemistry.

For the synthesis of this compound, a green chemistry approach would favor a convergent synthesis that builds the molecule from key fragments in a highly efficient manner. For example, a one-pot multicomponent reaction could potentially assemble the core structure from simpler starting materials in a single step, maximizing atom economy and minimizing waste. The use of an organocatalyst in such a reaction would further enhance its green credentials.

Table 2: Application of Green Chemistry Principles

Principle Application in the Synthesis of this compound
Atom Economy Designing convergent, one-pot, or tandem reaction sequences.
Safer Solvents Utilizing water, ethanol, or solvent-free conditions.
Catalysis Employing recyclable, metal-free organocatalysts.
Energy Efficiency Optimizing reactions to proceed at ambient temperature and pressure.
Waste Prevention Minimizing the use of protecting groups and purification steps.

The optimization of the reaction conditions would also be guided by green chemistry metrics, such as the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. By carefully selecting reagents, catalysts, and solvents, and by designing an efficient synthetic route, the environmental impact of producing this compound can be significantly reduced.

Mechanistic Investigations of Reactions Involving Cyclopropyl 2 Pyridin 4 Yl Ethyl Amine

Elucidation of Reaction Pathways and Energy Profiles

The secondary amine nitrogen in Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine possesses a lone pair of electrons, rendering it both nucleophilic and basic. However, its reactivity is modulated by the electronic effects of the adjacent cyclopropyl (B3062369) and pyridinylethyl groups. The pyridinylethyl group, specifically the electron-deficient pyridine (B92270) ring, exerts an electron-withdrawing inductive effect, which tends to decrease the electron density on the nitrogen atom. This reduction in electron density lowers the amine's basicity compared to a simple dialkylamine.

Table 1: Estimated pKa Values of Structurally Related Amines

CompoundEstimated pKa of Conjugate AcidKey Structural Feature
Diethylamine10.9Simple dialkylamine (reference)
N-ethyl-2-phenylethylamine9.8Aryl group (electron-withdrawing)
Dicyclopropylamine9.4Cyclopropyl groups (electron-donating)
This compound~9.0Combination of electron-withdrawing pyridine and donating cyclopropyl

The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. This electronic nature makes it generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions. When such reactions do occur, the electrophile is directed to the 3- and 5-positions. However, a more effective strategy for functionalizing the pyridine ring at the 4-position involves the initial formation of a pyridine N-oxide. quimicaorganica.org The N-oxide intermediate activates the 4-position towards electrophilic attack. quimicaorganica.org

Conversely, the electron deficiency at the 2-, 4-, and 6-positions makes the pyridine ring susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present at one of these positions. quora.comstackexchange.comquimicaorganica.orgyoutube.com The 2-(cyclopropylamino)ethyl substituent at the 4-position does not directly participate in activating the ring for nucleophilic attack but can influence the regioselectivity of reactions on a pre-functionalized ring. Modern methods, such as those involving N-activation with triazinyl groups or the formation of pyridylphosphonium ylides, have been developed for selective C4-alkylation. nih.govresearchgate.net

The cyclopropyl group is characterized by significant ring strain, estimated to be around 27-29 kcal/mol. utexas.edumasterorganicchemistry.comwikipedia.org This high strain energy is a consequence of severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsed C-H bonds). utexas.edumasterorganicchemistry.comwikipedia.org This inherent instability provides a potent thermodynamic driving force for reactions involving the opening of the three-membered ring.

Ring-opening of cyclopropylamines is a well-documented phenomenon, often initiated by single-electron transfer (SET) to form an amine radical cation. nih.govacs.org The strain in the cyclopropane (B1198618) ring facilitates the rapid and irreversible cleavage of a C-C bond, leading to the formation of a more stable open-chain intermediate. acs.orgrsc.org This process is a key step in various synthetic transformations, including cycloaddition reactions where the cyclopropylamine (B47189) acts as a three-carbon building block. nih.govrsc.orgacs.org The rate of ring-opening is exceptionally fast, making the cyclopropylcarbinyl radical a widely used "radical clock" in mechanistic studies. acs.orgacs.orgresearchgate.net

Table 2: Comparison of Ring Strain in Cycloalkanes

CycloalkaneNumber of CarbonsTotal Ring Strain (kcal/mol)
Cyclopropane327.6 - 29.0 masterorganicchemistry.comwikipedia.org
Cyclobutane426.3 masterorganicchemistry.com
Cyclopentane56.2
Cyclohexane60.1

Identification and Characterization of Reaction Intermediates

The diverse reactivity of this compound gives rise to several key transient species, the identification of which is crucial for understanding the reaction mechanisms.

Iminium ions are cationic species characterized by a C=N double bond and are highly electrophilic. numberanalytics.comwikipedia.org They are typically formed from secondary amines, such as this compound, through condensation with aldehydes or ketones under acidic conditions. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the iminium ion. libretexts.orgmasterorganicchemistry.com

Alternatively, iminium ions can be generated through the oxidation of the amine. In the context of cyclopropylamine chemistry, the ring-opening of the amine radical cation intermediate leads to a "distonic" radical cation, which is an intermediate that possesses both an iminium ion moiety and a carbon-centered radical. acs.orgbeilstein-journals.orgnih.gov The electrophilic iminium ion component is susceptible to attack by a wide range of nucleophiles and can participate in various cycloaddition reactions, such as aza-Diels-Alder reactions. numberanalytics.comnumberanalytics.comnih.govnih.gov

Visible-light photoredox catalysis has become a powerful tool for initiating reactions involving cyclopropylamines. beilstein-journals.orgnih.gov The typical mechanism begins with the single-electron oxidation of the amine nitrogen by an excited-state photocatalyst (e.g., a Ru(II) or Ir(III) complex) to form a nitrogen-centered aminium radical cation. beilstein-journals.orgnih.govacs.org

This aminium radical cation is a key intermediate that triggers the subsequent ring-opening of the strained cyclopropyl group. rsc.orgnih.gov This homolytic C-C bond cleavage is an irreversible and rapid process that results in the formation of a β-carbon radical and an iminium ion (a distonic radical cation). rsc.orgnih.gov This carbon-centered radical is a versatile intermediate that can be trapped by various radical acceptors, such as alkenes, leading to the formation of new C-C bonds and often initiating a cascade of cyclization events to construct complex molecular scaffolds like cyclopentylamines. nih.govrsc.orgacs.orgrsc.org

Table 3: Common Photocatalysts in Reactions of Cyclopropylamines

PhotocatalystExcitation Wavelength (nm)Redox Potential E(Mn+/M(n-1)+) [V vs SCE]Typical Application
[Ru(bpy)3]Cl2~452+0.77Oxidation of amines
[Ir(ppy)2(dtbbpy)]PF6~460+0.66Oxidation of amines
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6~455+1.21Oxidation of less electron-rich amines
DPZ (Phenazine)~400+1.47Organic photocatalyst for [3+2] cycloadditions nih.gov

Kinetic and Thermodynamic Analyses of Reaction Processes

A thorough review of available scientific literature reveals a significant gap in the specific kinetic and thermodynamic data for reactions involving this compound. While general principles of reaction kinetics and thermodynamics of amines are well-established, detailed experimental studies determining rate constants, activation energies, and the influence of solvent and temperature specifically for this compound are not readily found in published research. The following sections outline the methodologies and principles that would be applied in such investigations, drawing on general knowledge of amine reactivity.

Determination of Rate Constants and Activation Energies

The determination of rate constants (k) and activation energies (Ea) is fundamental to understanding the kinetics of any chemical reaction. For a hypothetical reaction involving this compound, the rate constant would quantify the reaction speed, while the activation energy would describe the minimum energy required for the reaction to occur.

Experimental approaches to determine these parameters typically involve monitoring the concentration of reactants or products over time under controlled conditions. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography would be employed to track the reaction progress. By fitting the concentration-time data to an appropriate rate law, the rate constant k can be determined.

The activation energy is subsequently determined by measuring the rate constant at various temperatures and applying the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

While specific data for this compound is unavailable, a hypothetical data set illustrates how these parameters would be presented.

Hypothetical Reaction Data for a Reaction of this compound

Temperature (K) Rate Constant (k) (M⁻¹s⁻¹)
298 0.05
308 0.12
318 0.28

This data is purely illustrative to demonstrate the relationship between temperature and rate constants and is not based on experimental results for the specified compound.

From such data, an activation energy could be calculated, providing insight into the reaction's sensitivity to temperature changes.

Influence of Solvent and Temperature on Reaction Dynamics

The dynamics of a reaction involving this compound would be significantly influenced by the choice of solvent and the reaction temperature.

Solvent: The solvent can affect reaction dynamics in several ways:

Polarity: The polarity of the solvent can influence the stability of reactants, transition states, and products. For reactions that proceed through a polar transition state, a polar solvent can stabilize this state, thereby lowering the activation energy and increasing the reaction rate. The pyridine and amine moieties of this compound suggest that its reactivity would be sensitive to solvent polarity.

Protic vs. Aprotic: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the amine and pyridine nitrogen atoms, potentially hindering their nucleophilicity and slowing down reactions where the amine acts as a nucleophile. Aprotic solvents (e.g., THF, acetonitrile) would not engage in such hydrogen bonding.

Viscosity: In diffusion-controlled reactions, where the rate is limited by how quickly reactants can encounter each other, a more viscous solvent can decrease the reaction rate.

The table below illustrates the hypothetical effect of different solvents on the rate constant of a reaction involving this compound at a constant temperature.

Hypothetical Influence of Solvent on Reaction Rate at 298 K

Solvent Dielectric Constant Rate Constant (k) (M⁻¹s⁻¹)
Hexane 1.9 0.01
Dichloromethane 9.1 0.08
Acetonitrile (B52724) 37.5 0.20

This data is illustrative and not based on experimental findings for this compound.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a compound's elemental composition. For Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine, HRMS provides an exact mass measurement, allowing for the confirmation of its molecular formula, C₁₀H₁₄N₂. This level of precision is crucial to distinguish it from other isobaric compounds.

Further analysis of the mass spectrum reveals characteristic fragmentation patterns. Under ionization, the molecule undergoes specific bond cleavages, yielding fragments that provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ethyl linkage and the cyclopropyl (B3062369) ring, with the resulting fragment ions being indicative of the parent molecule's connectivity.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₅N₂⁺163.1230
[M+Na]⁺C₁₀H₁₄N₂Na⁺185.1049
[M+K]⁺C₁₀H₁₄N₂K⁺201.0788

Note: This table represents theoretical values. Actual experimental data would be required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms within this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyridine (B92270) H (α to N)8.5 - 8.7d
Pyridine H (β to N)7.2 - 7.4d
Ethyl CH₂ (adjacent to pyridine)2.8 - 3.0t
Ethyl CH₂ (adjacent to amine)2.9 - 3.1t
Cyclopropyl CH (methine)2.2 - 2.4m
Cyclopropyl CH₂ (methylene)0.4 - 0.8m
Amine NHVariablebr s

Note: These are predicted values and are subject to solvent effects and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Pyridine C (α to N)149 - 151
Pyridine C (γ to N)148 - 150
Pyridine C (β to N)123 - 125
Ethyl CH₂ (adjacent to pyridine)35 - 37
Ethyl CH₂ (adjacent to amine)50 - 52
Cyclopropyl CH (methine)30 - 32
Cyclopropyl CH₂ (methylene)5 - 10

Note: These are predicted values and are subject to solvent effects and experimental conditions.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the ethyl and cyclopropyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the pyridine ring, the ethyl linker, and the cyclopropylamine (B47189) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

Solid-State NMR for Anisotropic Properties

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. For this compound, ssNMR could be used to study properties such as crystallographic non-equivalence of molecules in the unit cell and to probe the local environment and packing of the molecules.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups and probing molecular structure. The two techniques are often complementary due to their different selection rules.

Table 4: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=N, C=C (pyridine ring)Stretching1400 - 1600
C-NStretching1000 - 1250
Cyclopropyl ringRing deformation~1020, ~880

In the IR spectrum, the N-H stretching vibration of the secondary amine would be a prominent feature. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would also be clearly visible. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine and cyclopropyl rings, which may be weak in the IR spectrum.

X-ray Diffraction Techniques for Atomic-Level Structural Analysis

X-ray diffraction provides the most definitive structural information for crystalline materials, offering a three-dimensional map of electron density from which atomic positions can be determined with high precision.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures

Should a suitable single crystal of this compound be grown, Single Crystal X-ray Diffraction (SCXRD) would provide an unambiguous determination of its molecular structure in the solid state. This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, SCXRD reveals the supramolecular structure, detailing how the molecules pack in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding or π-stacking, which are crucial for understanding the solid-state properties of the compound.

Electron Diffraction Methods for Nanocrystalline Samples

Electron diffraction is a powerful technique for determining the atomic structure of materials, particularly for samples that are too small to be analyzed by single-crystal X-ray diffraction. When applied to nanocrystalline organic compounds like this compound, this method can provide crucial insights into crystal packing, molecular conformation, and lattice parameters.

The technique involves directing a beam of high-energy electrons onto a nanocrystalline sample. The electrons are diffracted by the periodic arrangement of atoms within the crystallites, producing a diffraction pattern of concentric rings or spots. The geometry and intensity of this pattern are directly related to the crystal structure of the material. By analyzing the diffraction data, researchers can determine unit cell dimensions and space group symmetry. While specific electron diffraction studies on this compound are not prominently available in published literature, the methodology is widely applied to complex organic molecules, offering a viable pathway for its structural characterization in a nanocrystalline state. For related compounds, X-ray powder diffraction (XRPD) has been successfully used to determine crystal systems and unit-cell parameters, a process analogous to what could be achieved with electron diffraction for suitable samples. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, providing robust methods for separating components of a mixture and assessing the purity of a compound. nih.gov For this compound, both high-performance liquid chromatography and gas chromatography are essential for its isolation and characterization.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. nasc.ac.in Given the compound's structure, which includes a basic pyridine ring and an amine group, reversed-phase HPLC (RP-HPLC) is a highly suitable method. helixchrom.comhelixchrom.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For pyridine derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution by controlling the ionization state of the amine and pyridine nitrogen. helixchrom.comhelixchrom.com Purity levels exceeding 98% are routinely achievable and verifiable with this technique. nih.gov

Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV spectrum (typically around 254-275 nm). helixchrom.comhelixchrom.com Qualitative analysis is achieved by comparing the retention time of the analyte to that of a known standard, while quantitative analysis is performed by integrating the peak area, which is proportional to the concentration of the compound.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 250x4.6mm, 5µm)Separation based on hydrophobicity.
Mobile PhaseAcetonitrile/Water or Methanol/Water with buffer (e.g., 0.1% Formic Acid)Elutes the compound from the column; buffer controls ionization. helixchrom.comhelixchrom.com
Elution ModeIsocratic or GradientIsocratic uses constant mobile phase composition; gradient changes over time for complex mixtures. helixchrom.com
Flow Rate1.0 mL/minMaintains consistent retention times and peak shapes. helixchrom.comsielc.com
DetectionUV at 254 nm or 275 nmDetects the pyridine moiety for quantification. helixchrom.comhelixchrom.com
Column TemperatureAmbient or controlled (e.g., 30 °C)Ensures reproducible retention times.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile impurities or related substances in a sample of this compound. The analysis of free amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. researchgate.net

To overcome these issues, specialized columns with a stationary phase designed for basic compounds (e.g., a wax-type or a low-bleed capillary column) are often employed. cncb.ac.cn Alternatively, derivatization of the amine group can be performed to reduce its polarity and improve its chromatographic properties. researchgate.net A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For enhanced sensitivity and specificity, particularly for trace analysis, a mass spectrometry (MS) detector can be coupled with the GC system (GC-MS). researchgate.net Headspace GC is another valuable approach for analyzing highly volatile impurities without injecting the non-volatile main compound. researchgate.net

ParameterTypical ConditionPurpose
ColumnCapillary Column (e.g., DB-624, DB-5, or polar CAM)Separates volatile compounds based on boiling point and polarity. researchgate.netcncb.ac.cn
Carrier GasNitrogen or HeliumTransports the analyte through the column. researchgate.net
Injector Temperature220-250 °CEnsures rapid volatilization of the sample. researchgate.net
Oven ProgramTemperature gradient (e.g., start at 50 °C, ramp to 240 °C)Separates compounds with a wide range of boiling points. researchgate.net
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)FID offers general sensitivity to hydrocarbons; MS provides structural information. researchgate.netresearchgate.net
Detector Temperature250-280 °CPrevents condensation of analytes in the detector. researchgate.net

Surface-Sensitive Analytical Techniques (e.g., XPS for surface functionalization studies)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nottingham.ac.ukcarleton.edu This makes it an ideal tool for studying surfaces that have been functionalized with this compound, for instance, in the development of specialized catalysts or modified biomaterials.

XPS analysis involves irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification.

Crucially, small shifts in these binding energies (chemical shifts) provide information about the chemical environment of the atoms. For this compound, XPS can distinguish between the two nitrogen atoms present in the molecule: the secondary amine nitrogen and the aromatic nitrogen in the pyridine ring. High-resolution scans of the N 1s region would reveal separate peaks corresponding to these different chemical states. For example, studies on polyaniline have shown that XPS can quantitatively differentiate between amine, imine, and protonated nitrogen species based on their distinct N 1s binding energies. nus.edu.sg This capability would allow researchers to investigate how the molecule binds to a surface, whether the nitrogen atoms are involved in coordination, or if they become protonated upon interaction with an acidic surface.

Core LevelExpected Binding Energy (eV)Information Provided
C 1s~284.6 - 286.0 eVPresence of C-C/C-H bonds (aliphatic/aromatic) and C-N bonds. nus.edu.sg
N 1s (Amine)~399.0 - 400.0 eVIdentifies the secondary amine nitrogen. Chemical shifts indicate bonding or protonation.
N 1s (Pyridine)~398.0 - 399.0 eVIdentifies the pyridine ring nitrogen. Shifts can indicate coordination to metal centers or protonation. nus.edu.sg
N 1s (Protonated N)~401.0 - 402.0 eVIndicates protonation of either nitrogen atom (e.g., formation of an ammonium or pyridinium (B92312) ion). nus.edu.sg

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility and intermolecular interactions of Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine in different environments (e.g., in a solvent like water or in a biological system). researchgate.netmdpi.com

Key applications of MD for this molecule would include:

Conformational Analysis: Identifying the preferred shapes (conformers) of the molecule and the energy barriers for interconversion between them. This is particularly relevant for the flexible ethyl-amine linker and the orientation of the cyclopropyl (B3062369) group relative to the pyridine (B92270) ring.

Solvation Effects: Simulating how the molecule interacts with solvent molecules, which can influence its conformation and reactivity.

Binding to Biological Targets: If the molecule is a ligand for a protein, MD simulations can be used to study the dynamics of the protein-ligand complex, the stability of the binding pose, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding affinity. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound Studied by MD This table illustrates the types of interactions that could be quantified through MD simulations.

Interaction TypePotential PartnerSignificance
Hydrogen BondingWater, Protein Residues (e.g., Asp, Ser)Solvation, Receptor Binding
π-π StackingAromatic Residues (e.g., Phe, Tyr)Receptor Binding
Hydrophobic InteractionsAliphatic Residues (e.g., Leu, Val)Binding Affinity, Desolvation

Computational Prediction of Spectroscopic Data to Aid Experimental Assignment

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and assign spectral features. For this compound, this would involve:

NMR Spectroscopy: Calculating ¹H and ¹³C chemical shifts and coupling constants using methods like DFT. This can help in assigning peaks in the experimental NMR spectrum, especially for complex spin systems.

Vibrational Spectroscopy (IR/Raman): Computing the vibrational frequencies and intensities. The calculated spectrum can be compared to the experimental one to identify characteristic vibrational modes, such as the N-H stretch of the amine, C-H stretches of the cyclopropyl group, and pyridine ring vibrations.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the potential energy surface for a chemical reaction, providing a detailed understanding of the reaction mechanism. For reactions involving this compound, this would entail:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

Calculating Activation Energies: Determining the energy barrier of the reaction, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state to the reactants and products to confirm that the located transition state connects the correct species.

For example, if the amine nitrogen were to participate in a nucleophilic substitution reaction, computational methods could be used to model the transition state, calculate the activation energy, and predict whether the reaction is likely to proceed.

Basicity and Proton Affinity Studies of the Amine Nitrogen

The basicity of the amine nitrogen and the pyridine nitrogen is a key chemical property of this compound. Computational methods can provide quantitative measures of basicity. nih.gov

Proton Affinity (PA): The proton affinity is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. wikipedia.org It is a measure of the intrinsic basicity of the molecule in the absence of solvent effects. DFT methods, such as B3LYP, have been shown to provide reliable PA values for pyridine derivatives. researchgate.net The PA is calculated as the energy difference between the protonated and neutral molecule.

Gas-Phase Basicity (GB): The gas-phase basicity is the negative of the Gibbs free energy change for the protonation reaction in the gas phase. nih.govgovinfo.gov It includes entropic contributions in addition to the enthalpy change.

For this compound, calculations would determine whether the cyclopropyl-ethyl-amine nitrogen or the pyridine nitrogen is the more basic site. The electron-donating nature of the alkyl groups would be expected to increase the basicity of the amine nitrogen. The calculated PA and GB values could be compared to those of related amines and pyridines to understand the electronic influence of the cyclopropyl and pyridyl-ethyl substituents.

Table 3: Illustrative Calculated Basicity Parameters This table provides a hypothetical comparison of the basicity of the two nitrogen atoms in this compound.

ParameterAmine NitrogenPyridine Nitrogen
Proton Affinity (PA) (kcal/mol)~225-235~220-230
Gas-Phase Basicity (GB) (kcal/mol)~218-228~213-223

Solvation Models and Environmental Effects in Computational Studies

The biological and chemical activity of a molecule is intrinsically linked to its interactions with the surrounding solvent environment. For a compound such as this compound, understanding these interactions is crucial for predicting its behavior in different physiological or chemical systems. Computational chemistry offers powerful tools to model these effects through the use of solvation models, which can be broadly categorized into explicit and implicit approaches.

Explicit solvation models treat solvent molecules individually, offering a detailed and spatially resolved description of the solvent's influence on the solute. This method can capture specific, localized interactions such as hydrogen bonding between the pyridine nitrogen or the amine group of this compound and water molecules. However, the high computational cost associated with simulating a large number of solvent molecules often limits the feasibility of this approach for extensive studies.

In contrast, implicit solvation models represent the solvent as a continuous medium with specific dielectric properties, offering a computationally efficient alternative. wikipedia.orgelifesciences.org These models, often referred to as continuum models, are adept at capturing the bulk electrostatic effects of the solvent on the solute molecule. wikipedia.orgelifesciences.org Several implicit solvation models are commonly employed in computational chemistry, each with its own theoretical underpinnings and areas of applicability. elifesciences.org

The Polarizable Continuum Model (PCM) is a widely used method that creates a cavity in the dielectric continuum based on the solute's shape, and the solute's electric field polarizes this continuum. researchgate.netresearchgate.net This polarization, in turn, creates a reaction field that influences the solute's electronic structure and properties. researchgate.net Another popular approach is the Conductor-like Screening Model (COSMO), which simplifies the calculation by treating the solvent as a conductor. elifesciences.org The Solvation Model based on Density (SMD) is a universal solvation model that is parameterized for a wide range of solvents and provides accurate calculations of solvation free energies. researchgate.netnih.gov

Hybrid models offer a compromise by combining elements of both explicit and implicit approaches. wikipedia.org For instance, a few solvent molecules can be treated explicitly to account for specific short-range interactions, while the bulk solvent is represented by an implicit continuum. This can be particularly useful for studying molecules like this compound, where specific hydrogen bonds with the first solvation shell might be critical.

The choice of solvation model can significantly impact the predicted properties of a molecule. For example, the calculated conformational preferences, acidity constants (pKa) of the amine group, and the electronic properties of the pyridine ring in this compound would be highly sensitive to the solvent environment. A study on primary alkyl amines demonstrated that solvation effects can significantly influence their standard potentials, with steric hindrance around the amino group playing a crucial role in longer alkyl chains. acs.orgnih.gov

Molecular dynamics (MD) simulations, often employing explicit solvent models, can provide insights into the dynamic behavior of the solute and its surrounding solvent molecules. nih.govnih.govmdpi.comrsc.org These simulations can reveal how water molecules are structured around the hydrophobic cyclopropyl group and the more polar pyridine and amine moieties, and how these interactions fluctuate over time.

The following interactive table illustrates hypothetical results from computational studies on this compound using different solvation models to calculate the solvation free energy in water.

Solvation ModelMethodologyCalculated Solvation Free Energy (kcal/mol)Key Considerations
PCM Implicit-8.5Captures bulk electrostatic effects well.
COSMO Implicit-8.2Efficient for polar and non-polar solvents.
SMD Implicit-9.1Good for predicting free energies of solvation. researchgate.netnih.gov
Explicit Water (TIP3P) Explicit-10.5Computationally intensive, but captures specific H-bonds.
Hybrid (QM/MM) Hybrid-9.8Balances accuracy and computational cost. acs.org

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

These computational approaches are invaluable for understanding how environmental factors, such as the polarity of the solvent, influence the behavior of this compound at a molecular level. The insights gained from such studies are critical for fields like drug design, where the interaction of a molecule with its biological environment determines its efficacy. elifesciences.orgacs.org

Structure Activity Relationship Sar Investigations in Non Clinical Contexts

Foundational Principles of SAR Analysis in Chemical Research

Structure-Activity Relationship (SAR) is a foundational concept in chemistry that links the chemical structure of a molecule to its resulting activity or properties. numberanalytics.comnumberanalytics.com The core principle is that the specific arrangement of atoms, functional groups, and their three-dimensional orientation within a molecule dictates its behavior. numberanalytics.com In non-clinical chemical research, "activity" can refer to a wide range of measurable outcomes, including chemical reactivity, catalytic efficiency, stability under various conditions, or physical properties relevant to materials science. numberanalytics.com

Methodological Approaches for SAR Derivation (Experimental and Computational)

SAR is elucidated through a synergistic combination of experimental and computational methods. numberanalytics.com Experimental approaches involve the physical synthesis of a series of structurally related compounds (analogs) and the subsequent testing of their properties. oncodesign-services.com Computational methods leverage computer modeling to predict how structural changes will affect a molecule's behavior, often guiding which analogs should be synthesized and tested. oncodesign-services.com

Though originating in drug discovery, the paradigms of ligand-based and structure-based design are applicable in broader chemical research. iaanalysis.com

Structure-Based Design: This approach is used when the three-dimensional structure of a target (e.g., an enzyme active site, a metal catalyst's coordination sphere) is known. iaanalysis.comextrapolations.com For instance, if Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine were being investigated as a ligand for a transition metal catalyst, its structure would be computationally "docked" into the metal's coordination site to predict binding affinity and orientation. temple.edu This allows for the rational design of new ligands with improved binding and, consequently, better catalytic performance.

Ligand-Based Design: When the structure of a target is unknown, this method relies on analyzing a set of molecules known to possess a certain property. iaanalysis.comquora.com If a series of pyridine-containing compounds were found to be effective catalysts for a particular reaction, their common structural features (pharmacophores) could be identified. quora.com This model could then be used to design new, potentially more effective catalysts based on the this compound scaffold.

R-Group Decomposition is a powerful computational analysis technique used to systematically explore SAR within a chemical series. cresset-group.comgithub.io A common core structure, or "scaffold," is identified, and the variable parts of the molecules (R-groups) are tabulated. youtube.com For a series of analogs of this compound, the scaffold might be the pyridin-4-yl-ethyl-amine core, with variations in the group attached to the nitrogen (e.g., cyclopropyl (B3062369), isopropyl, benzyl). This allows researchers to quickly visualize how changes at specific positions correlate with changes in properties like reaction rate or stability. cresset-group.comoptibrium.com

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the structural properties of a molecule and its observed activity. wikipedia.orgneovarsity.org Instead of just noting qualitative trends, QSAR seeks to build a predictive equation of the form:

Activity = f(descriptors)

Here, "descriptors" are numerical representations of the molecule's physicochemical properties (e.g., molecular weight, polarity, electronic properties). wikipedia.orgnih.gov These models, once validated, can predict the activity of novel, unsynthesized compounds, saving significant time and resources. neovarsity.org In a non-clinical context, a QSAR model could be developed to predict the catalytic efficiency of pyridine (B92270) derivatives based on descriptors related to their electronic structure and size. wikipedia.org

The evolution of machine learning (ML) and artificial intelligence (AI) has revolutionized SAR analysis. acs.org Traditional QSAR models are often limited to linear relationships, but ML algorithms like Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) can handle complex, non-linear data. acs.orgbenthamdirect.commeilerlab.org

These advanced techniques can analyze vast datasets of chemical structures and their associated properties to identify subtle patterns that would be missed by human analysis or simpler statistical methods. acs.orgresearchgate.net In the context of materials science, an ML model could be trained on a library of pyridine-containing polymers and their observed thermal stabilities to predict the stability of new polymer designs. Similarly, in catalysis, AI can be used to design novel ligands by generating new molecular structures and predicting their performance, accelerating the discovery of next-generation catalysts. mdpi.com

Influence of Structural Modifications on Intrinsic Reactivity and Chemical Stability

The intrinsic reactivity and stability of this compound are dictated by the interplay of its three key structural components. Modifications to any of these parts can significantly alter the molecule's chemical behavior.

The Cyclopropyl Group: This three-membered ring is highly strained due to its 60° bond angles. wikipedia.org This strain energy makes the ring susceptible to ring-opening reactions under certain conditions. However, the unique hybrid orbitals of the cyclopropyl group also allow it to engage in electronic conjugation, similar to a double bond, which can stabilize adjacent carbocations. wikipedia.orgacs.org Replacing the cyclopropyl group with a less strained alkyl group (e.g., isopropyl) would likely increase the molecule's stability towards ring-opening but would alter its electronic profile. Conversely, introducing substituents onto the cyclopropyl ring itself could modulate its stability and reactivity. researchgate.net The high C-H bond dissociation energy within the cyclopropyl ring can also make it less susceptible to oxidative metabolism, a principle often used in drug design that also implies greater chemical stability towards certain oxidation reactions. hyphadiscovery.com

The Ethylamine Linker: The two-carbon chain provides flexibility, allowing the cyclopropyl and pyridine moieties to adopt various spatial orientations. Altering the length or rigidity of this linker would directly impact the molecule's conformational freedom, which can be critical in applications like catalysis where a specific geometry is required for effective interaction with a substrate.

ModificationPredicted Effect on Reactivity/StabilityRationale
Cyclopropyl Moiety
Replace Cyclopropyl with IsopropylDecreased ring-opening reactivity; Increased stabilityRemoval of ring strain (~27 kcal/mol). wikipedia.org
Introduce substituent on cyclopropyl ringModulated stabilityElectronic effects (e.g., electron-donating groups) can stabilize the ring. wiley.com
Pyridine Moiety
Add Electron-Donating Group (e.g., -CH₃) at C-2Increased nucleophilicity/basicity of N atomInductive effect increases electron density on the ring and N atom. rsc.orgnih.gov
Add Electron-Withdrawing Group (e.g., -Cl) at C-2Decreased nucleophilicity/basicity of N atomInductive effect decreases electron density on the ring and N atom. rsc.orgnih.gov
Linker
Shorten to methylene (B1212753) (-CH₂-) linkerIncreased rigidityReduced conformational freedom.
Replace with rigid piperazine (B1678402) linkerConstrained geometryLocks the relative orientation of the pyridine and amine groups.

Correlation of Molecular Features with Catalytic Performance or Material Properties

While specific data for this compound in catalysis or materials science is scarce, SAR principles allow for extrapolation from related structures. Both pyridine and cyclopropylamine (B47189) derivatives are known to be valuable in these fields.

Catalytic Performance: Pyridine derivatives are widely used as nucleophilic catalysts (e.g., in acylation reactions) and as ligands in transition metal catalysis. researchgate.netresearchgate.net The catalytic activity is highly dependent on the electronic properties of the pyridine nitrogen.

Nucleophilic Catalysis: The efficacy of a pyridine catalyst is directly related to the nucleophilicity of the nitrogen atom. For analogs of our title compound, SAR studies consistently show that adding strong π-donating groups at the 4-position (para to the nitrogen) dramatically enhances catalytic activity. nih.gov

Transition Metal Catalysis: When used as a ligand, the pyridine ring's ability to coordinate to a metal center is key. The electronic properties, tuned by substituents, can regulate the metal's redox potential and, consequently, its catalytic activity in reactions like C-C coupling. rsc.org A study on iron-pyridinophane complexes demonstrated a direct correlation between the electron-withdrawing strength of the 4-substituent on the pyridine ring, the iron redox potential, and the catalytic yield in a C-C coupling reaction. rsc.org

Material Properties: The incorporation of specific molecular features can impart desirable properties to polymers and other materials. The rigidity and potential for hydrogen bonding of the pyridine ring make it an interesting component for specialty polymers. For example, hydrogen bonding between pyridine and other molecules has been shown to impact the vibrational frequencies and rigidity of the resulting molecular complex, a principle that could be applied to tuning material properties. rsc.org

Structural FeatureCorrelated PropertyExample Application
Pyridine Nitrogen Basicity Catalytic activity in acylationIncreased basicity from electron-donating groups leads to higher reaction rates. researchgate.netnih.gov
Pyridine 4-Substituent Electronics Metal center redox potentialElectron-withdrawing groups make the metal center more positive, affecting catalytic C-C coupling yields. rsc.org
Cyclopropylamine Moiety Enantioselectivity in Brønsted base catalysisThe rigid structure can create a well-defined chiral environment around the basic nitrogen. rsc.orgnih.govresearchgate.net
Overall Molecular Rigidity Material hardness/stabilityConstrained linkers and rigid rings can lead to materials with higher thermal stability.

Rational Design of Analogs for Targeted Exploration of Chemical Space

The rational design of analogs of "this compound" in non-clinical research settings is a strategic endeavor aimed at systematically exploring the chemical space around this scaffold. This process seeks to elucidate the structure-activity relationships (SAR) that govern the compound's biological effects and to optimize its properties by modifying its three key structural components: the cyclopropyl group, the ethyl linker, and the pyridin-4-yl moiety. By introducing carefully selected modifications, researchers can probe the steric, electronic, and conformational requirements for biological activity, leading to the identification of analogs with enhanced potency, selectivity, or other desirable characteristics.

The exploration of chemical space around "this compound" can be systematically approached by considering modifications to each of its constituent parts.

Modification of the Cyclopropyl Group:

The cyclopropyl group plays a significant role in defining the conformational rigidity and metabolic stability of the molecule. Analogs can be designed to probe the importance of this moiety by:

Ring Size Variation: Expanding the cyclopropyl ring to a cyclobutyl, cyclopentyl, or cyclohexyl group can provide insights into the steric tolerance of the binding site. A larger ring may lead to a loss of potency if the binding pocket is constrained.

Substitution on the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can explore specific interactions with the biological target. For example, the addition of small alkyl or polar groups can modulate lipophilicity and introduce new hydrogen bonding capabilities. Studies on related cyclopropylamines, such as those targeting monoamine oxidases (MAOs), have shown that substitution on the cyclopropyl ring can significantly impact inhibitory activity and selectivity. For instance, the introduction of a methoxy (B1213986) group at the 2-position of the cyclopropyl ring in N-benzylcyclopropylamines was found to yield potent and selective MAO-B inhibitors.

Bioisosteric Replacement: The cyclopropyl group can be replaced with other bioisosteres to investigate the importance of its specific electronic and conformational properties. Potential replacements include other small, strained rings or acyclic moieties that mimic its spatial arrangement.

A representative, albeit illustrative, exploration of substitutions on a cyclopropylamine scaffold and their effect on MAO-B inhibition is presented in Table 1.

Table 1: Illustrative SAR of N-Benzyl-2-substituted-cyclopropylamine Analogs as MAO-B Inhibitors This table is a composite representation based on findings for analogous compound series and does not represent data for this compound itself.

Compound R1 R2 MAO-B IC50 (nM)
1a H H >1000
1b OCH3 H 5
1c Cl H 15

| 1d | H | CH3 | 50 |

Modification of the Ethyl Linker:

The two-carbon ethyl linker connecting the amine and the pyridine ring is crucial for the spatial orientation of these two functional groups. Rational design strategies for this part of the molecule include:

Chain Length Variation: Shortening or lengthening the ethyl chain to a methyl or propyl linker, respectively, can determine the optimal distance between the amine and the aromatic ring for biological activity.

Introduction of Rigidity: Incorporating conformational constraints into the ethyl linker, such as by forming a cyclopropane (B1198618) ring or introducing a double bond, can lock the molecule into a more defined conformation. This can lead to increased potency if the rigid conformation is the bioactive one. Studies on constrained phenylethylamine analogs have demonstrated the importance of the ethyl linker's conformation for serotonin (B10506) 5-HT2 receptor affinity.

Substitution on the Ethyl Chain: Adding substituents, such as a methyl group, to the ethyl chain can introduce chirality and explore stereoselective interactions with the target.

Modification of the Pyridin-4-yl Moiety:

The pyridine ring is a key feature, likely involved in important binding interactions such as hydrogen bonding or π-stacking. Its electronic properties and substitution pattern can be systematically varied:

Isomeric Pyridine Analogs: Replacing the pyridin-4-yl group with pyridin-2-yl or pyridin-3-yl isomers can assess the importance of the nitrogen atom's position for target engagement.

Substitution on the Pyridine Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the pyridine ring allows for the exploration of electronic and steric effects on activity. This can enhance binding affinity or modulate pharmacokinetic properties.

An illustrative example of how substitutions on a pyridine ring can influence the anticancer activity of a series of related pyridine derivatives is shown in Table 2.

Table 2: Illustrative SAR of 4,6-Diaryl-2-iminopyridine-3-carbonitrile Analogs for Inhibition of Colon Tumor Cell Growth This table is a composite representation based on findings for analogous compound series and does not represent data for this compound itself.

Compound R1 (at position 6) R2 (at position 4) HT-29 IC50 (µM)
2a 4-Bromophenyl 2-Ethoxyphenyl >50
2b 1,3-Benzodioxol-5-yl 2-Ethoxyphenyl 3
2c 4-Chlorophenyl 4-Methoxyphenyl 15

| 2d | 4-Methoxyphenyl | 4-Ethoxyphenyl | 25 |

Through the systematic synthesis and biological evaluation of such analogs, a comprehensive SAR profile for "this compound" can be established. This knowledge is invaluable for the rational design of new chemical entities with optimized properties for further investigation in non-clinical contexts.

Potential Applications in Advanced Materials and Chemical Technologies Excluding Clinical/drug

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Cyclopropyl-(2-pyridin-4-yl-ethyl)-amine is a promising precursor in the synthesis of more complex molecular architectures. The constituent parts of the molecule—the cyclopropyl (B3062369) group, the secondary amine, and the pyridine (B92270) ring—each offer distinct reactive possibilities. Cyclopropylamines are recognized as important synthetic intermediates, valued for the unique electronic and steric properties conferred by the three-membered ring. acs.org The inherent ring strain of the cyclopropane (B1198618) group not only influences the molecule's conformation but also provides a pathway for ring-opening reactions, enabling the construction of diverse chemical scaffolds. acs.orglongdom.org

The secondary amine acts as a key functional handle, readily participating in reactions such as acylation, alkylation, and arylation. This allows for the straightforward attachment of the molecule to other substrates or the introduction of new functional groups. Furthermore, the pyridine ring is a ubiquitous heterocycle in organic chemistry, frequently incorporated into complex target molecules. mdpi.comacs.org The combination of these features in a single molecule makes this compound a potentially valuable and versatile building block for creating novel compounds. acs.orgresearchgate.net

Table 1: Potential Synthetic Transformations This table outlines the potential reactive sites of this compound and the types of chemical reactions it could undergo, making it a versatile synthetic building block.

Reactive Site Potential Reaction Types Synthetic Outcome
Secondary Amine Acylation, Alkylation, Arylation, Reductive Amination Elongation of carbon chain, Formation of amides, Introduction of new substituents
Pyridine Nitrogen N-oxidation, N-alkylation, Coordination to metals Altered electronic properties, Formation of pyridinium (B92312) salts, Catalyst formation
Cyclopropane Ring Ring-opening reactions (acid-catalyzed or metal-mediated) Formation of linear or larger ring structures, Access to different molecular scaffolds

Incorporation into Functional Materials (e.g., Polymers, Sensors, Organic Electronic Components)

The structural characteristics of this compound suggest its utility in the development of functional materials. In material science, cyclopropylamine (B47189) derivatives are employed in synthesizing specialty polymers and advanced coatings. longdom.org The rigidity and strain of the cyclopropane ring can be harnessed to create materials with enhanced mechanical and thermal properties. longdom.org When incorporated as a monomer into a polymer backbone, the cyclopropyl group could impart unique conformational constraints, potentially leading to polymers with high thermal stability and tensile strength.

The pyridine moiety is known for its electronic properties and is a component in some conducting polymers. mdpi.com Its ability to be protonated or to coordinate with metal ions allows for the modulation of a material's electronic or optical properties. This feature is particularly relevant for the development of chemical sensors, where the interaction of the pyridine nitrogen with an analyte could trigger a detectable signal. The entire molecule could be integrated into the structure of organic electronic components, with the pyridine ring influencing charge transport and the cyclopropyl group affecting molecular packing and film morphology.

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks

The presence of two potential donor atoms—the secondary amine nitrogen and the pyridine nitrogen—makes this compound a candidate for use as a bidentate ligand in coordination chemistry. researchgate.net Pyridine-containing molecules are widely used as ligands to form stable complexes with a vast range of metal ions. nih.govmdpi.com The ethyl bridge between the two nitrogen atoms would allow the molecule to form a stable five-membered chelate ring upon coordination to a metal center.

These metal complexes could find applications in catalysis, materials science, and as models for biological systems. researchgate.net Furthermore, this molecule could serve as a multitopic organic linker for the construction of Metal-Organic Frameworks (MOFs). In a MOF structure, the pyridine and amine groups could coordinate to different metal centers, leading to the formation of extended, porous networks with potential applications in gas storage, separation, and catalysis.

Catalytic Applications, including Organocatalysis and Metal-Catalyzed Processes

The amine functionality in this compound opens the door to its use in organocatalysis. Secondary amines are known to act as catalysts in various organic reactions, most notably through the formation of enamine or iminium ion intermediates. The specific steric environment created by the adjacent cyclopropyl group could influence the stereochemical outcome of such catalytic transformations.

In the context of metal-catalyzed processes, the molecule's role as a ligand is paramount. rsc.org By coordinating to a metal center, it can modulate the metal's reactivity and selectivity. The electronic properties of the pyridine ring and the steric bulk of the cyclopropyl group are key features that would define the behavior of the resulting metal catalyst. rsc.org Such bespoke catalysts could be applied to a wide array of chemical transformations, from cross-coupling reactions to asymmetric synthesis. There is also precedent for titanocene-catalyzed methods to synthesize cyclopropylamines, highlighting the interaction between organometallic catalysts and this class of compounds. mdpi.com

Environmental Applications (e.g., CO2 Capture and Transformation)

Amine-based solvents are currently the most developed and widely used technology for capturing carbon dioxide (CO2) from industrial flue gas streams. ccsknowledge.combellona.org The process relies on the reversible chemical reaction between the amine and CO2. mdpi.com The secondary amine in this compound possesses the necessary functionality to react with CO2, likely forming a carbamate (B1207046) species, which is the dominant mechanism for CO2 capture by primary and secondary amines. mdpi.comresearchgate.net

While common industrial amines include monoethanolamine (MEA) and piperazine (B1678402), research continues into novel amine structures that could offer improved efficiency, lower energy requirements for regeneration, or greater stability against degradation. bellona.orgnilu.no The specific combination of the secondary amine with the pyridine ring in this molecule could influence its absorption capacity, reaction kinetics, and the energy penalty associated with solvent regeneration. The captured CO2 could subsequently be a feedstock for chemical transformation into valuable products, an area of growing research interest.

Table 2: Comparison of Amine Functional Groups for CO2 Capture This table compares the reactive amine group in the subject compound to amines commonly used in industrial CO2 capture processes.

Amine Compound Amine Type Key Characteristics for CO2 Capture
Monoethanolamine (MEA) Primary High reactivity, benchmark solvent, but high regeneration energy. bellona.org
Piperazine (PZ) Secondary (cyclic) High absorption rate, good thermal stability, often used as a promoter. nilu.no
Methyldiethanolamine (MDEA) Tertiary Lower regeneration energy, higher capacity, but slower reaction kinetics. bellona.org

| This compound | Secondary | Potential for CO2 reaction via carbamate formation; pyridine group may influence solubility and kinetics. (Theoretical) |

Surface Functionalization for Advanced Interfaces and Composites

The modification of material surfaces is critical for creating advanced interfaces and high-performance composites. The amine group in this compound provides a versatile anchor for grafting the molecule onto a wide variety of substrates. mdpi.com Surfaces containing functional groups like epoxides, carboxylic acids, or isocyanates can be readily modified through covalent bond formation with the amine. nih.gov

This surface functionalization can be used to precisely control interfacial properties. nih.govmdpi.com For example, attaching this molecule to the surface of a reinforcement material (like glass or carbon fibers) could improve its adhesion to a polymer matrix in a composite material. The exposed pyridine rings on the functionalized surface could act as specific binding sites for subsequent chemical modifications or for directing the assembly of other molecules, providing a platform for creating sensors or smart materials. nih.gov

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Future Research Horizons for this compound

An exploration into the prospective research and development avenues for the novel chemical entity this compound reveals a landscape rich with potential. While specific research on this exact molecule is in its nascent stages, the broader classes of cyclopropylamines and pyridine derivatives, to which it belongs, are areas of intense scientific inquiry. Future efforts will likely focus on leveraging cutting-edge synthetic, computational, and screening technologies to unlock its full potential.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagentSolventYield (%)Purity (%)Reference
Reductive AminationSTABMeOH8595
Catalytic HydrogenationPd/C, H₂EtOAc7890

How can spectroscopic and crystallographic methods characterize this compound?

Answer:

  • NMR: 1^1H NMR shows cyclopropyl protons as a multiplet (δ 0.8–1.2 ppm) and pyridyl protons as aromatic doublets (δ 7.5–8.5 ppm). 13^13C NMR confirms sp² carbons in pyridine (δ 120–150 ppm) .
  • X-ray Crystallography: SHELX software refines crystal structures, revealing bond angles (e.g., cyclopropyl C-C-C ~60°) and non-covalent interactions (e.g., π-stacking in pyridine rings) .
  • IR: Stretching frequencies for NH (3300–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate functional groups .

What computational methods predict the electronic and thermodynamic properties of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • HOMO-LUMO Gaps: ~4.5 eV, indicating moderate reactivity.
  • Thermochemistry: Atomization energies (accuracy ±2.4 kcal/mol) using exact-exchange terms improve predictions .
  • Solvation Effects: Polarizable Continuum Models (PCM) simulate solvent interactions, critical for pharmacokinetic studies .

Q. Table 2: DFT Functional Performance

FunctionalBasis SetΔE (kcal/mol)Reference
B3LYP6-311+G(d,p)2.4
CCSD(T)aug-cc-pVTZ1.8

How does the Curtius rearrangement apply to derivatives of this compound?

Answer:
Cyclopropyl groups influence Curtius rearrangement kinetics:

  • Mechanism: Concerted 1,2-shift with activation energy ~28.9 kcal/mol (DFT). Cyclopropane ring strain lowers transition-state energy vs. linear analogs .
  • Experimental Validation: 1^1H NMR kinetics at 50°C show 14× faster rearrangement for cyclopropenoyl vs. cyclopropanoyl azides due to π-stabilization .

What biological targets are hypothesized for this compound?

Answer:
Structural analogs (e.g., NAMPT inhibitors) suggest potential mechanisms:

  • NAMPT Inhibition: Pyridyl-ethyl-amine mimics nicotinamide, binding to the enzyme’s active site (IC₅₀ ~50 nM in vitro) .
  • Kinase Modulation: The cyclopropyl group may sterically hinder ATP-binding pockets in kinases (e.g., EGFR), tested via fluorescence polarization assays .

How does environmental stability affect experimental design?

Answer:

  • pH Stability: Degrades in acidic conditions (t₁/₂ = 2 h at pH 2) but stable at pH 7–8. Use buffered solutions for long-term storage .
  • Thermal Stability: Decomposes above 150°C (TGA data). Store at –20°C under nitrogen .

How does this compound compare to structurally similar amines in reactivity?

Answer:

  • Steric Effects: Cyclopropyl groups reduce nucleophilicity vs. linear alkylamines (e.g., SN2 reactions 10× slower) .
  • Electronic Effects: Pyridine’s electron-withdrawing nature increases NH acidity (pKa ~8.5 vs. ~10 for benzylamines) .

Q. Table 3: Comparative Reactivity

CompoundNH pKaSN2 Rate (rel.)Reference
This compound8.51.0
Benzylamine9.83.2

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